molecular formula C9H8BrFO3 B1428767 Methyl 6-bromo-2-fluoro-3-methoxybenzoate CAS No. 1007455-28-8

Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B1428767
CAS No.: 1007455-28-8
M. Wt: 263.06 g/mol
InChI Key: TWOBQNWSLXGOBW-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-fluoro-3-methoxybenzoate: is a chemical compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a fluorine atom at the 2nd position, and a methoxy group at the 3rd position on the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-bromo-2-fluorobenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 6-bromo-2-fluorobenzoic acid is converted to its methyl ester form through esterification. This reaction involves treating the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The esterification reaction is usually carried out at elevated temperatures (around 60-80°C) and under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure the consistency of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed depending on the specific conditions.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Halogenated compounds and other substituted benzoates are typical outcomes of substitution reactions.

Scientific Research Applications

Chemistry: Methyl 6-bromo-2-fluoro-3-methoxybenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is utilized in the development of new drugs, especially those targeting specific biological pathways. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-bromo-2-fluoro-3-methoxybenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-bromo-6-fluoro-3-methoxybenzoate: This compound differs in the position of the bromine and fluorine atoms.

  • Methyl 6-bromo-2-fluoro-3-methoxybenzoate: This compound has the same molecular formula but different structural isomers.

Uniqueness: this compound is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications.

Properties

IUPAC Name

methyl 6-bromo-2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOBQNWSLXGOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736324
Record name Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-28-8
Record name Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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